molecular formula C6H13NO B3056970 3,4,4-Trimethyloxazolidine CAS No. 75673-43-7

3,4,4-Trimethyloxazolidine

Cat. No. B3056970
CAS RN: 75673-43-7
M. Wt: 115.17 g/mol
InChI Key: VJMGCRKBPXGKAH-UHFFFAOYSA-N
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Description

3,4,4-Trimethyloxazolidine is a chemical compound with the molecular formula C₆H₁₃NO . It is also known by other names, including 3,4,4-Trimethyl-1,3-oxazolidine . The compound’s average mass is approximately 115.17 Da .

Scientific Research Applications

Anticonvulsive Properties

  • Comparative Anticonvulsive Action : 3,5,5-trimethyloxazolidine-2,4-dione, closely related to 3,4,4-trimethyloxazolidine, exhibits marked antagonistic action against convulsions produced by drugs and electrical shock in experimental animals. It's comparable to phenobarbital in action but produces less depression at effective doses (Everett & Richards, 1944).

Clinical Use in Epilepsy

  • Use in Controlling Epileptic Attacks : This compound has been used in human beings to control epileptic attacks, especially petit mal seizures (Leard, Greer, & Kaufman, 1949).
  • Treatment of Petit Mal : It has been extensively used in the treatment of petit mal, showing success in more than 60% of cases. Its limitations and dangers are also recognized (Butter, 1952).

Plant Growth Research

  • Use in Plant Growth Retardants : Plant growth retardants from structures like norbornanodiazetine, triazole, and pyrimidine, which may have similar properties to 3,4,4-trimethyloxazolidine, are increasingly used in physiological research. These compounds allow insights into the regulation of terpenoid metabolism concerning phytohormones and sterols, influencing cell division, elongation, and senescence (Grossmann, 1990).

Antiviral Research

  • Synthesis and Antiviral Properties : Compounds related to 3,4,4-trimethyloxazolidine, like [1,2,4]triazolo[1,5-a]pyrimidines, show potent antitumor activity in vitro against various cancer cell lines. These compounds could represent a new class of tubulin polymerization inhibitors, which is a promising avenue for generating potential anticancer agents (Yang et al., 2019).

Superoxide Dismutase Mimics

  • Metal-Free Superoxide Dismutase Mimic : 2-Ethyl-1-hydroxy-2,5,5-trimethyl-3-oxazolidine, a reduction product of a stable nitroxide radical related to 3,4,4-trimethyloxazolidine, exhibits superoxide dismutase-like function. This makes it a prototype for the development of improved low molecular weight superoxide dismutase mimics, potentially useful in cellular hydrophobic compartments such as membranes (Samuni et al., 1988).

properties

IUPAC Name

3,4,4-trimethyl-1,3-oxazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(2)4-8-5-7(6)3/h4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMGCRKBPXGKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCN1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041465
Record name 3,4,4-Trimethyloxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75673-43-7
Record name 3,4,4-Trimethyloxazolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75673-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,4-Trimethyloxazolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075673437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,4-Trimethyloxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,4-TRIMETHYLOXAZOLIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0P7S4167W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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